![molecular formula C12H17NO2S B7542233 N-(4-methylphenyl)-1,1-dioxothian-4-amine](/img/structure/B7542233.png)
N-(4-methylphenyl)-1,1-dioxothian-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-1,1-dioxothian-4-amine, also known as MPTA, is a chemical compound that has been studied for its potential therapeutic applications. MPTA belongs to the family of dioxothiane derivatives, which have been found to exhibit various biological activities. In
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-1,1-dioxothian-4-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways. N-(4-methylphenyl)-1,1-dioxothian-4-amine has been found to inhibit the NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines. N-(4-methylphenyl)-1,1-dioxothian-4-amine has also been shown to activate the p38 MAPK pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-1,1-dioxothian-4-amine has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(4-methylphenyl)-1,1-dioxothian-4-amine inhibits the production of pro-inflammatory cytokines, induces apoptosis in cancer cells, and inhibits viral replication. In vivo studies have shown that N-(4-methylphenyl)-1,1-dioxothian-4-amine has anti-inflammatory and anti-tumor activities.
Advantages and Limitations for Lab Experiments
N-(4-methylphenyl)-1,1-dioxothian-4-amine has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, N-(4-methylphenyl)-1,1-dioxothian-4-amine has some limitations, including its limited solubility in water and its instability in acidic conditions.
Future Directions
There are several future directions for the study of N-(4-methylphenyl)-1,1-dioxothian-4-amine. One direction is to further investigate its anti-inflammatory and anti-tumor activities, as well as its potential use as a therapeutic agent for inflammatory diseases and cancer. Another direction is to explore its anti-viral activities and its potential use as a therapeutic agent for viral infections. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-methylphenyl)-1,1-dioxothian-4-amine and to optimize its pharmacological properties.
Synthesis Methods
N-(4-methylphenyl)-1,1-dioxothian-4-amine can be synthesized using a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with potassium thiocyanate to form 4-methylbenzenesulfonyl isothiocyanate. This intermediate is then reacted with 2,3-dihydrothiophene-1,1-dioxide to form N-(4-methylphenyl)-1,1-dioxothian-4-amine.
Scientific Research Applications
N-(4-methylphenyl)-1,1-dioxothian-4-amine has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-viral activities. In particular, N-(4-methylphenyl)-1,1-dioxothian-4-amine has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. N-(4-methylphenyl)-1,1-dioxothian-4-amine has also been shown to inhibit the replication of HIV-1 and HCV in vitro.
properties
IUPAC Name |
N-(4-methylphenyl)-1,1-dioxothian-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-10-2-4-11(5-3-10)13-12-6-8-16(14,15)9-7-12/h2-5,12-13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRSYZZPUJTEQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-1,1-dioxothian-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.